molecular formula C18H25NO5 B12308307 Methyl-4-((tert-butoxycarbonyl)amino)-3-methyl-2-phenyltetrahydrofuran-3-carboxylate

Methyl-4-((tert-butoxycarbonyl)amino)-3-methyl-2-phenyltetrahydrofuran-3-carboxylate

Cat. No.: B12308307
M. Wt: 335.4 g/mol
InChI Key: JVIHECTYYDAIQI-UHFFFAOYSA-N
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Description

Methyl-4-((tert-butoxycarbonyl)amino)-3-methyl-2-phenyltetrahydrofuran-3-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-4-((tert-butoxycarbonyl)amino)-3-methyl-2-phenyltetrahydrofuran-3-carboxylate typically involves multiple steps. One common method includes the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by esterification and cyclization reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or methanol, and catalysts like trimethylchlorosilane (TMSCl) for esterification .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl-4-((tert-butoxycarbonyl)amino)-3-methyl-2-phenyltetrahydrofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl-4-((tert-butoxycarbonyl)amino)-3-methyl-2-phenyltetrahydrofuran-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl-4-((tert-butoxycarbonyl)amino)-3-methyl-2-phenyltetrahydrofuran-3-carboxylate involves its interaction with specific molecular targets. The Boc-protecting group can be selectively removed under acidic conditions, revealing the active amine group. This amine can then participate in various biochemical pathways, including enzyme inhibition or activation . The tetrahydrofuran ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl-4-((tert-butoxycarbonyl)amino)-3-methyl-2-phenyltetrahydrofuran-3-carboxylate is unique due to its combination of a Boc-protecting group, a methyl ester, and a tetrahydrofuran ring. This unique structure provides enhanced stability and reactivity, making it a valuable compound in synthetic and pharmaceutical chemistry.

Properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

methyl 3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenyloxolane-3-carboxylate

InChI

InChI=1S/C18H25NO5/c1-17(2,3)24-16(21)19-13-11-23-14(12-9-7-6-8-10-12)18(13,4)15(20)22-5/h6-10,13-14H,11H2,1-5H3,(H,19,21)

InChI Key

JVIHECTYYDAIQI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(COC1C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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